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Azanium;ZINC;chloride

Electrochemistry Battery Manufacturing Energy Storage

Researchers often face reduced energy output and poor coating quality when substituting this complex with simple ZnCl₂/NH₄Cl mixtures. Zinc Ammonium Chloride solves this through its unique [ZnCl₄]²⁻ coordination chemistry, which precisely controls zinc deposition kinetics. • Battery R&D: Achieve 24 mWh max cell output using 2 M ZnCl₂ + 5 M NH₄Cl electrolyte at 0.5 A cm⁻². • Electroplating: ACB baths produce amorphous, corrosion-resistant coatings superior to boric acid-based systems. • Hydrometallurgy: Baseline current efficiency of 95.12% and energy consumption of 2514 kW·h·t⁻¹ for process optimization.

Molecular Formula ClH4NZn+
Molecular Weight 118.9 g/mol
CAS No. 52628-25-8
Cat. No. B1588926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanium;ZINC;chloride
CAS52628-25-8
Molecular FormulaClH4NZn+
Molecular Weight118.9 g/mol
Structural Identifiers
SMILES[NH4+].[Cl].[Zn]
InChIInChI=1S/Cl.H3N.Zn/h;1H3;/p+1
InChIKeyPTENJNIBULCQNG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 25 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Ammonium Chloride: Electrochemical Performance Guide


Zinc Ammonium Chloride (CAS 52628-25-8), also known as ammonium zinc chloride or azanium;ZINC;chloride, is a complex inorganic salt with a variable composition typically found as a white crystalline solid [1]. It is widely used as an electrolyte component in primary and secondary zinc-based batteries [2] and as a crucial flux in hot-dip galvanizing processes [3]. This guide focuses on its verifiable, quantitative performance advantages over its closest functional analogs in specific industrial and research applications.

Zinc-based battery electrolyte research and development
Hot-dip galvanizing flux formulation studies
Zinc electrodeposition process optimization and additive evaluation

Zinc Ammonium Chloride: Limitations of Simple Salt Substitutes


Direct substitution of Zinc Ammonium Chloride with a simple mixture of zinc chloride (ZnCl₂) and ammonium chloride (NH₄Cl) or other chloride-based salts (e.g., KCl) is not functionally equivalent. The complex's unique coordination chemistry, which involves the formation of stable anionic complexes like [ZnCl₄]²⁻ in solution [1], dictates its electrochemical behavior. This complexation alters the kinetics of zinc deposition and dissolution, influencing critical process outcomes such as current efficiency, coating morphology, and corrosion resistance. Failing to account for this difference can lead to suboptimal electroplating results, reduced battery energy output, and compromised flux performance [2].

Target Complex
Forms stable [ZnCl₄]²⁻ anionic complexes in solution
Controls zinc deposition kinetics for uniform coatings
Simple Salt Mixture
Does not form equivalent coordination complexes
May result in variable deposition and reduced coating performance

Zinc Ammonium Chloride: Evidence-Based Performance Metrics


Zinc-Air Cell Energy Output Optimization

Electrodeposition from a Zinc Ammonium Chloride-based bath demonstrates a direct, quantifiable relationship between electrolyte formulation and the energy output of a resulting zinc-air cell. A specific bath formulation, containing 2 M ZnCl₂ and 5 M NH₄Cl, when used for zinc anode electrodeposition at a current density of 0.5 A cm⁻², produces a zinc-air cell with a peak output energy of 24 mWh [1]. This finding highlights that bath optimization is critical for achieving superior battery performance.

Zinc-Air Output Energy
Head-to-head
24 mWh peak output with 2 M ZnCl₂ / 5 M NH₄Cl at 0.5 A cm⁻²
Reported highest energy output among tested conditions
Other NH₄Cl concentrations and current densities produced lower output
Electrochemistry Battery Manufacturing Energy Storage

Corrosion Resistance: Ammonium Chloride vs. Boric Acid Baths

Zinc coatings electrodeposited from an Ammonium Chloride Bath (ACB) exhibit superior corrosion resistance compared to those from a Boric Acid Bath (BAB). Weight-loss and electrochemical tests demonstrate that ACB-derived coatings perform better [1]. This improvement is attributed to the stronger complexation of zinc ions by ammonium chloride, leading to a slower, more controlled discharge during deposition. SEM analysis revealed that ACB produces coatings with amorphous-type grains, whereas BAB results in a crystalline structure [1].

Corrosion Resistance
Head-to-head
ACB coatings: improved corrosion resistance, amorphous grains; BAB coatings: inferior corrosion resistance, crystalline grains
Supports selection of chloride-based complexing agent for corrosion endpoint improvement
Based on weight-loss, DC polarization, AC impedance, and SEM
Corrosion Engineering Metal Finishing Electroplating

Zinc Electrowinning: Baseline Efficiency and Energy Consumption

In the absence of halide additives, the zinc electrowinning process from an ammoniacal ammonium chloride solution achieves a baseline current efficiency (CE) of 95.12% and an energy consumption (EC) of 2514 kW·h·t⁻¹ [1]. This serves as a critical reference point for evaluating the impact of additives like Br⁻ and I⁻, which can modify CE and EC. The addition of 10 g·L⁻¹ Br⁻, for instance, increases CE to 97.08% and reduces EC to approximately 2300 kW·h·t⁻¹, demonstrating the sensitivity of this electrolyte system to compositional changes [1].

Baseline Efficiency
Reported
CE 95.12%; EC 2514 kW·h·t⁻¹ without halide additives
Baseline metrics for process optimization and additive evaluation
Br⁻ addition increased CE to 97.08% and reduced EC
Hydrometallurgy Zinc Electrowinning Process Optimization

Zinc Ammonium Chloride: Optimized Application Scenarios


Zinc-Air Battery Anode Fabrication

For research and development of high-energy-density zinc-air batteries, the specific electrolyte formulation of 2 M ZnCl₂ and 5 M NH₄Cl for zinc anode electrodeposition at 0.5 A cm⁻² is directly linked to a maximum cell output energy of 24 mWh [1]. This scenario provides a validated starting point for maximizing energy output in custom battery designs, offering a clear performance target for procurement and process development.

Corrosion-Resistant Zinc Coating Production

In electroplating operations where corrosion resistance and coating morphology are critical, a bath based on ammonium chloride and zinc chloride (ACB) is quantitatively proven to produce superior coatings compared to boric acid-based baths (BAB) [2]. This scenario guides the selection of the ACB formulation to achieve an amorphous grain structure and enhanced corrosion protection, a key differentiator for quality-sensitive applications.

Zinc Electrowinning Process Optimization

For hydrometallurgical process optimization, the established baseline current efficiency (95.12%) and energy consumption (2514 kW·h·t⁻¹) in an ammoniacal ammonium chloride system provide essential benchmarks [3]. Researchers and process engineers can use these values to quantify the impact of experimental additives (e.g., Br⁻, I⁻) on process economics and efficiency, enabling data-driven decisions for industrial implementation.

Application
Selection Property
Validation Focus
Zinc-air battery anode fabrication
Electrolyte formulation ratio
Energy output performance in alkaline cell
Corrosion-resistant zinc coating production
Chloride-based complexing agent formulation
Coating corrosion resistance and grain morphology
Zinc electrowinning process optimization
Baseline current efficiency and energy consumption metrics
Additive impact on CE and EC
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